molecular formula C7H10ClNO2S B2704281 Ethyl 4-aminothiophene-2-carboxylate CAS No. 67998-24-7

Ethyl 4-aminothiophene-2-carboxylate

Cat. No. B2704281
CAS RN: 67998-24-7
M. Wt: 207.67
InChI Key: WJOPRNBFYSIVAL-UHFFFAOYSA-N
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Description

It belongs to the class of 2-aminothiazoles , which have gained prominence in medicinal chemistry due to their diverse therapeutic roles. These roles include antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .


Synthesis Analysis

The synthesis of Ethyl 4-aminothiophene-2-carboxylate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it typically proceeds through a series of chemical transformations. Researchers have explored various synthetic pathways, including green methodologies, multicomponent reactions, and catalyzed approaches .


Molecular Structure Analysis

The molecular structure of Ethyl 4-aminothiophene-2-carboxylate consists of a thiophene ring with an amino group (NH₂) and an ethyl ester (COOCH₂CH₃) substituent. The presence of the amino group makes it a potential pharmacophore for biological activity .

Scientific Research Applications

Gewald Synthesis

  • One-Pot Gewald Reaction : A study by Tormyshev et al. (2006) discusses the synthesis of 2-aminothiophene-3-carboxylates, including derivatives of ethyl 4-aminothiophene-2-carboxylate. This process, known as the Gewald reaction, involves using aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, demonstrating the compound's importance in organic synthesis (Tormyshev et al., 2006).

Antimicrobial Activity

  • Novel 2-Aminothiophene Derivatives : Prasad et al. (2017) synthesized new derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate and evaluated their antimicrobial properties. This indicates the potential of ethyl 4-aminothiophene-2-carboxylate in developing drugs with antimicrobial efficacy (Prasad et al., 2017).

Dyeing Application

  • Use in Dyeing Polyester Fibres : Iyun et al. (2015) explored the use of ethyl-2-aminothiophene derivatives in the synthesis of disperse dyes for dyeing polyester fibers. This study highlights the application of these compounds in the textile industry (Iyun et al., 2015).

Synthesis Methodology

  • Synthesis of Ethyl 3-Aminothiophene-2-Carboxylate : Fang (2011) developed a practical method for synthesizing ethyl 3-aminothiophene-2-carboxylate, demonstrating the compound's relevance in chemical synthesis and production (Fang, 2011).

Fluorescence Property

  • Fluorescence Studies : Guo Pusheng (2009) investigated the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, showing the compound's potential in fluorescence-based applications (Guo Pusheng, 2009).

properties

IUPAC Name

ethyl 4-aminothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOPRNBFYSIVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminothiophene-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of ethyl 5-bromo-4-nitrothiophene-2-carboxylate (Int. 40) (500 mg, 1.785 mmol) in MeOH (35 ml) was hydrogenated in a continuous-flow hydrogenation reactor (H-Cube apparatus) (flow rate: 1.0 ml/min, Temp: 50° C., H2 pressure: 20 bar). The solvent was evaporated affording ethyl 4-aminothiophene-2-carboxylate (Int. 41) which was used without any additional purification (350 mg, MS/ESI+172.1 [MH]+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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